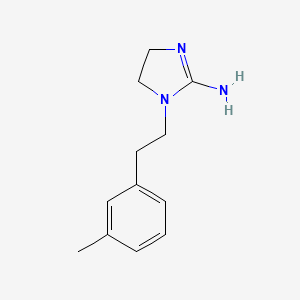
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a 3-methylphenethyl group attached to the imidazoline ring, which imparts unique chemical and biological properties. It has garnered interest in various fields, including medicinal chemistry and industrial applications, due to its potential pharmacological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylphenethylamine and glyoxal.
Formation of Imidazoline Ring: The reaction between 3-methylphenethylamine and glyoxal under acidic conditions leads to the formation of the imidazoline ring. This step often requires a catalyst such as hydrochloric acid or sulfuric acid.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imidazoline ring to an imidazolidine ring.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a modulator of biological receptors, including adrenergic and imidazoline receptors.
Medicine: Research explores its potential therapeutic effects, such as antihypertensive and antidiabetic activities.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adrenergic and imidazoline receptors, modulating their activity.
Pathways Involved: By binding to these receptors, it influences signaling pathways related to vasodilation, insulin secretion, and neurotransmitter release, contributing to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Clonidine: Another imidazoline derivative used as an antihypertensive agent.
Moxonidine: Known for its selective action on imidazoline receptors, used in the treatment of hypertension.
Rilmenidine: Similar to moxonidine, with applications in managing high blood pressure.
Uniqueness: 1-(3-Methylphenethyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique substitution pattern on the aromatic ring, which may confer distinct pharmacological properties and reactivity compared to other imidazoline derivatives.
Eigenschaften
CAS-Nummer |
803647-50-9 |
|---|---|
Molekularformel |
C12H17N3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-[2-(3-methylphenyl)ethyl]-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C12H17N3/c1-10-3-2-4-11(9-10)5-7-15-8-6-14-12(15)13/h2-4,9H,5-8H2,1H3,(H2,13,14) |
InChI-Schlüssel |
OZONINZDXFUDMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CCN2CCN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)

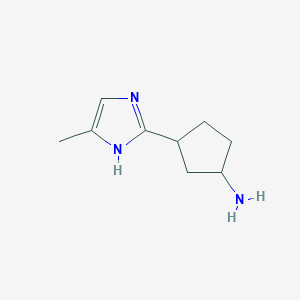
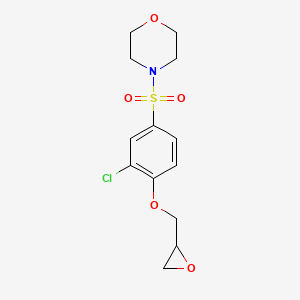
![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
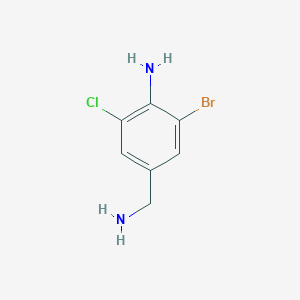


![N,1-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12831800.png)
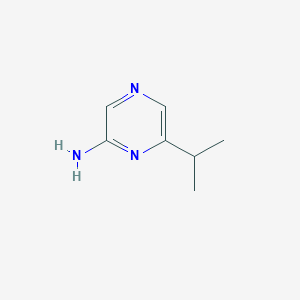

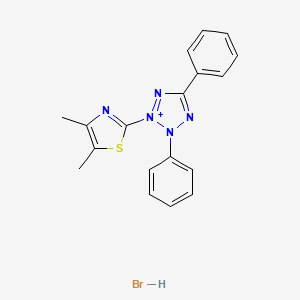
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)
